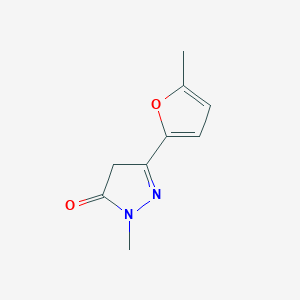

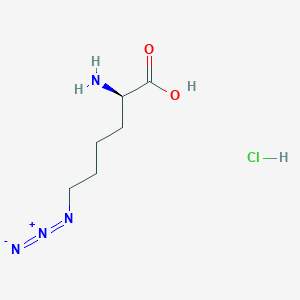

![molecular formula C9H9NO3 B2710356 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid CAS No. 1211532-95-4](/img/structure/B2710356.png)

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is a chemical compound that is part of the pyrano[4,3-b]pyridine class of compounds . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through several methods. One method involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate . Another method involves the hydrolysis of 2-chloro-4-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyranoApplications De Recherche Scientifique

Crystal Engineering and Supramolecular Structures

One application in the field of crystal engineering involves the analysis of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids. These structures demonstrate how carboxylic acid groups form hydrogen bonds in pyrazine monocarboxylic and dicarboxylic acids, offering insights into molecular assembly and potential crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Pharmacological Properties

In pharmacology, derivatives of pyrano[2,3-b]pyridine compounds have been evaluated for their antiallergic activity, demonstrating significant potential in this area. For instance, certain derivatives exhibited remarkable activity against allergic reactions, suggesting their applicability in developing antiallergic therapeutic agents (A. Nohara et al., 1985).

Synthetic Chemistry

In synthetic chemistry, novel methodologies for creating heterocyclic compounds containing pyrano[2,3-b]pyridine moieties have been developed. These include efficient synthesis routes for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, highlighting the versatility of these compounds in generating N-fused heterocycles with potential hypertensive activity (N. Kumar and Uday C. Mashelker, 2007). Additionally, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters to produce substituted pyridines showcases the application of carboxylic acids as traceless activators in synthesizing pyridine derivatives (J. Neely & T. Rovis, 2014).

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-2-1-6-5-13-4-3-7(6)10-8/h1-2H,3-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCWSYTMXNNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)

![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)

![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)